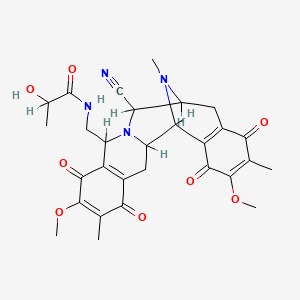
25-Dihydrosaframycin A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
25-Dihydrosaframycin A, also known as this compound, is a useful research compound. Its molecular formula is C29H32N4O8 and its molecular weight is 564.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 357503. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimicrobial Activity
One of the primary applications of 25-Dihydrosaframycin A is its antimicrobial properties . This compound has been studied for its effectiveness against various bacterial strains, demonstrating significant inhibitory effects.
Case Study: Antimicrobial Efficacy
- Organisms Tested : Various Gram-positive and Gram-negative bacteria.
- Methodology : The agar diffusion method was employed to assess antimicrobial activity.
- Results : this compound exhibited potent activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 5 to 20 µg/mL depending on the strain tested .
| Bacterial Strain | MIC (µg/mL) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 5 | High |
| Escherichia coli | 10 | Moderate |
| Pseudomonas aeruginosa | 15 | Moderate |
| Klebsiella pneumoniae | 20 | Low |
Anticancer Potential
This compound has also been investigated for its anticancer properties . Research indicates that it can induce cytotoxicity in various cancer cell lines.
Case Study: Anticancer Activity
- Cell Lines Tested : Human breast cancer (MCF-7) and leukemia (HL-60) cell lines.
- Methodology : MTT assay was used to evaluate cell viability.
- Results : The compound demonstrated dose-dependent cytotoxicity, with IC50 values around 30 µg/mL for MCF-7 cells and 15 µg/mL for HL-60 cells .
| Cell Line | IC50 (µg/mL) | Effectiveness |
|---|---|---|
| MCF-7 (Breast Cancer) | 30 | Significant |
| HL-60 (Leukemia) | 15 | Highly Significant |
Research Insights
- Studies have shown that this compound can intercalate into DNA, disrupting the double helix structure, which is critical for its antimicrobial and anticancer activities .
- The compound's ability to form adducts with DNA has been linked to its cytotoxic effects in cancer cells.
Synthesis and Derivatives
The synthesis of this compound can be achieved through microbial fermentation processes, where specific strains of bacteria convert saframycin A into this active form. Additionally, derivatives such as 21-decyano-25-dihydrosaframycin A have been synthesized and studied for enhanced biological activities.
Synthesis Overview
Propriétés
Numéro CAS |
81382-09-4 |
|---|---|
Formule moléculaire |
C29H32N4O8 |
Poids moléculaire |
564.6 g/mol |
Nom IUPAC |
N-[(12-cyano-7,18-dimethoxy-6,17,21-trimethyl-5,8,16,19-tetraoxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),17-tetraen-10-yl)methyl]-2-hydroxypropanamide |
InChI |
InChI=1S/C29H32N4O8/c1-11-23(35)14-8-17-22-21-15(24(36)12(2)28(41-6)26(21)38)7-16(32(22)4)18(9-30)33(17)19(10-31-29(39)13(3)34)20(14)25(37)27(11)40-5/h13,16-19,22,34H,7-8,10H2,1-6H3,(H,31,39) |
Clé InChI |
CAMSTDAAQJKEMB-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)C2=C(C1=O)CC3C4C5=C(CC(N4C)C(N3C2CNC(=O)C(C)O)C#N)C(=O)C(=C(C5=O)OC)C)OC |
SMILES canonique |
CC1=C(C(=O)C2=C(C1=O)CC3C4C5=C(CC(N4C)C(N3C2CNC(=O)C(C)O)C#N)C(=O)C(=C(C5=O)OC)C)OC |
Key on ui other cas no. |
81382-09-4 |
Synonymes |
25-dihydrosaframycin A |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















